

Preamble: The Structural Elucidation of a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name: **2-(4-Chlorophenyl)malonaldehyde**

Cat. No.: **B1638367**

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In the landscape of modern drug discovery and materials science, the precise characterization of organic molecules is paramount. **2-(4-Chlorophenyl)malonaldehyde** stands as a significant synthetic intermediate, valued for its reactive 1,3-dicarbonyl moiety which serves as a linchpin in the construction of various heterocyclic systems. Due to its propensity for keto-enol tautomerism, the compound predominantly exists in the more stable enol form, (2Z)-2-(4-chlorophenyl)-3-hydroxy-2-propenal. This structural nuance is not merely academic; it fundamentally dictates the molecule's reactivity and is reflected directly in its spectroscopic signature.

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and quality control of this compound. The interpretations herein are grounded in foundational spectroscopic principles, providing not just data, but a framework for understanding why the spectra appear as they do. While certificates of analysis confirm the existence of experimental spectra^[1], publicly accessible, detailed datasets are scarce. Therefore, this guide leverages established spectroscopic theory and data from analogous structures to present a robust, predictive, and instructional overview for the research scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For **2-(4-Chlorophenyl)malonaldehyde**, it allows for the direct observation of the hydrogen and carbon

environments, confirming the predominant enol tautomer and the substitution pattern of the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments. The key to interpretation is understanding how the electronic environment—shaped by the aromatic ring, the electronegative chlorine, and the conjugated aldehyde system— influences the chemical shift of each proton. The spectrum is predicted in a solvent like DMSO-d₆, which is consistent with database entries for this compound[2].

Table 1: Predicted ¹H NMR Spectroscopic Data for **2-(4-Chlorophenyl)malonaldehyde**

Predicted Chemical Shift (δ) ppm	Multiplicity	Predicted Coupling Constant (J) Hz	Integration	Assignment
~15.0	Broad Singlet	-	1H	Enolic OH
~9.55	Singlet	-	1H	Aldehydic CHO
~8.20	Singlet	-	1H	Vinylic CH
~7.50	Doublet	~8.5	2H	Ar-H (H-2', H-6')
~7.42	Doublet	~8.5	2H	Ar-H (H-3', H-5')

Expertise & Experience: Interpreting the ¹H NMR Spectrum

- Enolic Proton (~15.0 ppm): The extreme downfield shift is characteristic of an enolic proton involved in a strong intramolecular hydrogen bond with the carbonyl oxygen. This creates a stable six-membered ring-like structure, significantly deshielding the proton. Its broadness is typical for exchangeable protons.
- Aldehydic Proton (~9.55 ppm): This proton resides in a highly deshielded environment due to the electron-withdrawing nature of the carbonyl group. Its singlet multiplicity indicates no adjacent proton neighbors.

- Vinylic Proton (~8.20 ppm): This proton is part of a conjugated π -system and is further deshielded by its proximity to the aldehyde. It appears as a singlet as the adjacent carbon has no protons.
- Aromatic Protons (~7.4-7.5 ppm): The 4-chlorophenyl group presents a classic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the chlorine (H-3', H-5') are shielded relative to the protons ortho to the malonaldehyde substituent (H-2', H-6') due to the interplay of inductive and resonance effects.

Diagram: Molecular Structure and Proton Assignments

Caption: Structure of (2Z)-2-(4-chlorophenyl)-3-hydroxy-2-propenal with key protons highlighted.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. Nine distinct signals are expected for the nine carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-(4-Chlorophenyl)malonaldehyde** (in DMSO-d₆)

Predicted Chemical Shift (δ) ppm	Assignment	Rationale
~190.0	C γ (CHO)	Carbonyl carbon, strongly deshielded.
~175.0	C β (C-OH)	Enolic carbon bonded to oxygen, deshielded.
~135.0	C4' (C-Cl)	Aromatic carbon bonded to chlorine; deshielded by halogen.
~132.0	C1'	Quaternary aromatic carbon attached to the propenal system.
~130.0	C2', C6'	Aromatic carbons ortho to the propenal system.
~128.5	C3', C5'	Aromatic carbons meta to the propenal system.
~110.0	C α	Central vinylic carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For **2-(4-Chlorophenyl)malonaldehyde**, the IR spectrum is dominated by features of the conjugated enol-aldehyde system.

Table 3: Key IR Absorption Bands for **2-(4-Chlorophenyl)malonaldehyde**

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
3200–2800 (very broad)	O–H Stretch	Enol	The very broad nature confirms a strongly hydrogen-bonded hydroxyl group.
~3080	C–H Stretch	Aromatic/Vinylic	Indicates the presence of sp ² C–H bonds.[3]
~1680	C=O Stretch	Conjugated Aldehyde	The frequency is lowered from a typical aldehyde (~1725 cm ⁻¹) due to conjugation with the C=C bond and intramolecular H-bonding.[4]
~1640	C=C Stretch	Enol	Confirms the double bond character of the enol system.
~1590, ~1490	C=C Stretch	Aromatic Ring	Characteristic skeletal vibrations of the benzene ring.
~1100	C–O Stretch	Enol	Indicates the carbon–oxygen single bond of the enol.
~830	C–H Bend	para-substituted Aromatic	Out-of-plane bending confirms the 1,4-disubstitution pattern.
~750	C–Cl Stretch	Aryl Halide	Characteristic absorption for an aryl-chloride bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For **2-(4-Chlorophenyl)malonaldehyde**, with a molecular formula of $C_9H_7ClO_2$, the exact mass is 182.0135 Da.[2]

Key Observations:

- Molecular Ion (M^+): A prominent molecular ion peak is expected at m/z 182.
- Isotope Peak ($M+2$): Due to the natural abundance of the ^{37}Cl isotope, a significant peak will appear at m/z 184, with an intensity approximately one-third that of the M^+ peak. This $M/M+2$ ratio is a definitive marker for a monochlorinated compound.[5]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum

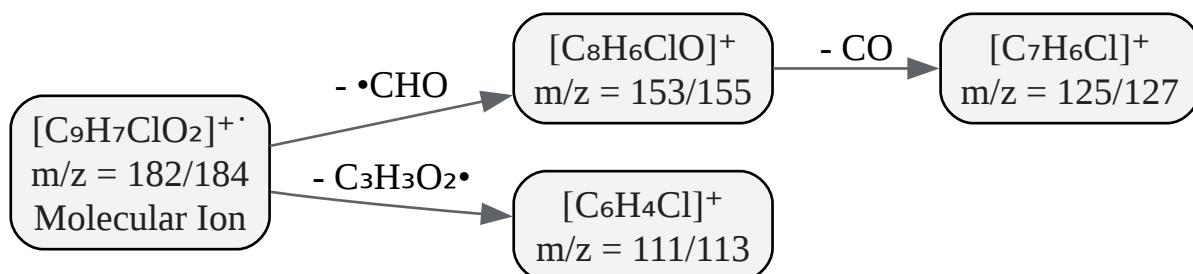
m/z (for ^{35}Cl)	Proposed Ion Structure	Plausible Neutral Loss
182/184	$[C_9H_7ClO_2]^+$	Molecular Ion (M^+)
153/155	$[C_8H_6ClO]^+$	Loss of CHO (formyl radical)
125/127	$[C_7H_6Cl]^+$	Loss of CO from m/z 153
111/113	$[C_6H_4Cl]^+$	Loss of C_2H_2 from m/z 137 (not shown) or rearrangement
75	$[C_6H_3]^+$	Loss of Cl from chlorophenyl cation

Expertise & Experience: The Fragmentation Pathway

The fragmentation is initiated by the ionization of the molecule. The most likely pathway involves initial cleavage adjacent to the carbonyl group, a common fragmentation route for aldehydes.[6]

- Loss of Formyl Radical: The M^+ ion (m/z 182) can readily lose the formyl radical ($\bullet\text{CHO}$, 29 Da) to generate a stable, resonance-delocalized cation at m/z 153.
- Decarbonylation: The fragment at m/z 153 can subsequently lose a molecule of carbon monoxide (CO, 28 Da), a very common fragmentation for acylium ions, to yield an ion at m/z 125.
- Formation of Chlorophenyl Cation: The molecular ion can also undergo cleavage to form the highly stable chlorophenyl cation at m/z 111.
- Loss of Chlorine: The chlorophenyl cation (m/z 111) can lose a chlorine radical to produce the phenyl cation fragment at m/z 75, though this is less favored than fragmentations that keep the charge on the chlorine-containing fragment.

Diagram: Proposed Mass Spectrometry Fragmentation Pathway



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Caption: Key fragmentation steps for **2-(4-Chlorophenyl)malonaldehyde** in EI-MS.

Standard Operating Protocols for Data Acquisition

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol: NMR Spectrum Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **2-(4-Chlorophenyl)malonaldehyde** and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). The use of DMSO-d_6 is recommended to allow for the observation of the exchangeable enolic proton.[2]

- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer (e.g., Bruker 400 MHz or equivalent).
- Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard single-pulse ^1H spectrum.
 - Typical parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 512-2048 scans, spectral width of ~240 ppm, and a relaxation delay of 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ^{13}C spectrum to the DMSO carbon signals (δ ~39.52 ppm).^[7]

Protocol: IR Spectrum Acquisition (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- Sample Application: Place a small, representative amount of the solid **2-(4-Chlorophenyl)malonaldehyde** powder onto the ATR crystal.

- **Apply Pressure:** Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
- **Data Acquisition:** Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The instrument software will automatically perform a background subtraction. Clean the ATR crystal thoroughly after analysis.

Protocol: Mass Spectrum Acquisition (EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (DIP) for solid samples.
- **Ionization:** Volatilize the sample by heating the probe. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (standard energy is 70 eV).
- **Mass Analysis:** Accelerate the resulting positively charged ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** Detect the ions and record the resulting mass spectrum.
- **Data Analysis:** Analyze the spectrum to identify the molecular ion peak, the $M+2$ isotope peak, and major fragment ions. Compare the observed isotope pattern for chlorine-containing fragments to the theoretical 3:1 ratio to confirm their composition.

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